Fruquintinib is a small-molecule inhibitor that targets vascular endothelial growth factor receptors (VEGFR) 1, 2, and 3. VEGFRs play a crucial role in angiogenesis, the formation of new blood vessels. Tumors often hijack this process to grow and spread. By inhibiting VEGFRs, fruquintinib disrupts tumor blood supply, potentially starving cancer cells of oxygen and nutrients they need to survive [].
In vitro studies have demonstrated fruquintinib's ability to suppress endothelial cell proliferation and tubule formation, a key step in angiogenesis []. Furthermore, it displayed activity against both VEGFR2, which is critical for blood vessel development, and VEGFR3, involved in lymphatic vessel formation, potentially impacting multiple pathways that tumors exploit for growth [].
Fruquintinib has shown promise in clinical trials for mCRC, particularly in patients who have already received standard chemotherapy regimens. The pivotal FRESCO-2 trial, a phase III double-blind study, investigated fruquintinib compared to a placebo in patients with mCRC who had progressed after receiving fluorouracil, oxaliplatin, and irinotecan-based chemotherapy []. The study found that fruquintinib significantly improved overall survival (OS) and progression-free survival (PFS) compared to placebo, with a manageable safety profile []. This suggests fruquintinib could be a valuable treatment option for patients with advanced mCRC who have exhausted other therapies.